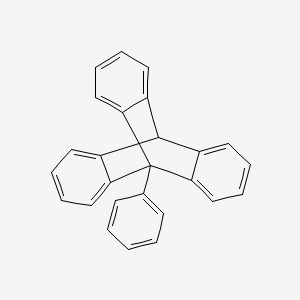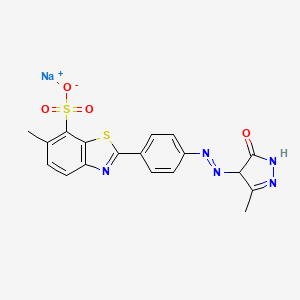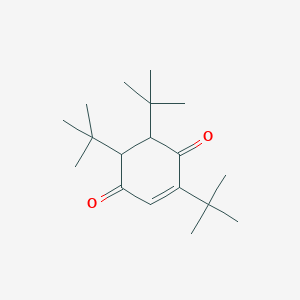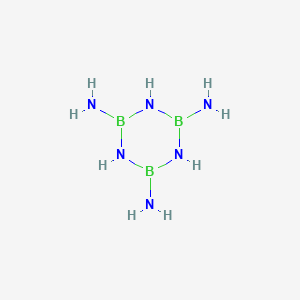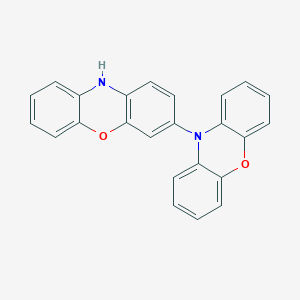
Borane, chlorobis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, chlorobis(4-methylphenyl)-, also known as chlorobis(4-methylphenyl)borane, is an organoboron compound with the molecular formula C14H14BCl. This compound is characterized by the presence of a boron atom bonded to two 4-methylphenyl groups and one chlorine atom. It is a valuable reagent in organic synthesis, particularly in the field of organoboron chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of borane, chlorobis(4-methylphenyl)- typically involves the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction proceeds under anhydrous conditions to yield the desired product. The general reaction can be represented as follows: [ \text{4-Methylphenylboronic acid} + \text{Thionyl chloride} \rightarrow \text{Borane, chlorobis(4-methylphenyl)-} + \text{By-products} ]
Industrial Production Methods: Industrial production of borane, chlorobis(4-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: Borane, chlorobis(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of new organoboron compounds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or boronate esters.
Reduction Reactions: Under certain conditions, the compound can be reduced to form borohydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: New organoboron compounds with different functional groups.
Oxidation Reactions: Boronic acids or boronate esters.
Reduction Reactions: Borohydrides.
Aplicaciones Científicas De Investigación
Borane, chlorobis(4-methylphenyl)- has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of borane, chlorobis(4-methylphenyl)- in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium, leading to the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Borane, chlorobis(pentafluorophenyl)-: Similar structure but with pentafluorophenyl groups instead of 4-methylphenyl groups.
Borane, chlorobis(phenyl)-: Contains phenyl groups instead of 4-methylphenyl groups.
Borane, chlorobis(2-methylphenyl)-: Contains 2-methylphenyl groups instead of 4-methylphenyl groups.
Uniqueness: Borane, chlorobis(4-methylphenyl)- is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
13272-74-7 |
|---|---|
Fórmula molecular |
C14H14BCl |
Peso molecular |
228.53 g/mol |
Nombre IUPAC |
chloro-bis(4-methylphenyl)borane |
InChI |
InChI=1S/C14H14BCl/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
USNYUYXBNBRRHI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


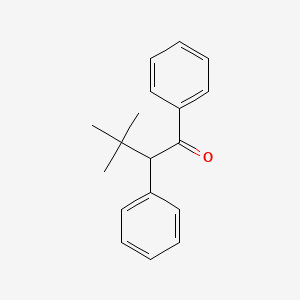

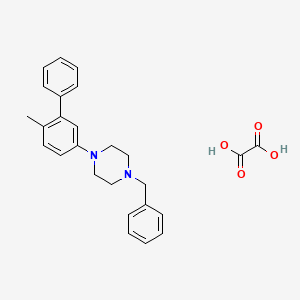
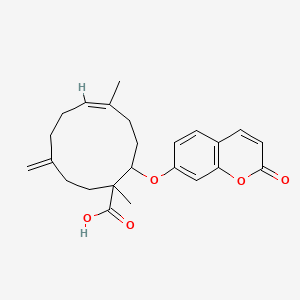
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
